molecular formula C15H14N2O3S B2800611 2-[6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid CAS No. 891752-37-7

2-[6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid

Número de catálogo: B2800611
Número CAS: 891752-37-7
Peso molecular: 302.35
Clave InChI: HZLNFGNOUNFISW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid (CAS 891752-37-7) is a chemical compound with the molecular formula C15H14N2O3S and a molecular weight of 302.35 . It belongs to the imidazo[2,1-b]thiazole class of heterocyclic compounds, which are fused ring systems containing both thiazole and imidazole rings . This structural class has been the subject of scientific interest due to its broad spectrum of reported biological activities. While the specific research applications and mechanism of action for this particular derivative are areas of ongoing investigation, compounds within the imidazo[2,1-b]thiazole scaffold have been studied in scientific literature for various potential activities, including antitumoral, antibacterial, antiviral, and anti-inflammatory properties . Researchers value this family of compounds for their potential as a versatile scaffold in medicinal chemistry and drug discovery. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-2-20-12-5-3-10(4-6-12)13-8-17-11(7-14(18)19)9-21-15(17)16-13/h3-6,8-9H,2,7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLNFGNOUNFISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Actividad Biológica

2-[6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid is a compound belonging to the imidazo[2,1-b][1,3]thiazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure

The compound can be represented by the following structural formula:

C21H22N4O2S\text{C}_{21}\text{H}_{22}\text{N}_4\text{O}_2\text{S}

Antimicrobial Activity

Research indicates that compounds within the imidazo[2,1-b][1,3]thiazole series exhibit significant antimicrobial properties. For instance, derivatives have been tested against Mycobacterium tuberculosis and other bacterial strains.

  • Study Findings :
    • A study evaluated various imidazo[2,1-b][1,3]thiazole derivatives for their antimycobacterial activity. The most active compound exhibited a Minimum Inhibitory Concentration (MIC) of 6.25 mg/ml against M. tuberculosis .
    • Another study highlighted that certain derivatives showed selective inhibition of M. tuberculosis without affecting non-tuberculous mycobacteria .
CompoundMIC (mg/ml)Activity
This compound6.25Active against M. tuberculosis
Other derivativesVariesSelective inhibition observed

Anticancer Activity

The anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives has been explored extensively.

  • Mechanism of Action :
    • These compounds induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases .
    • A specific study reported that certain derivatives displayed IC50 values lower than traditional chemotherapeutics like doxorubicin in various cancer cell lines .
CompoundIC50 (µM)Cell Line
IT10 (benzo-[d]-imidazo-[2,1-b]-thiazole)2.32M. tuberculosis
IT06 (benzo-[d]-imidazo-[2,1-b]-thiazole)2.03M. tuberculosis

Case Study 1: Antimycobacterial Activity

A series of novel imidazo[2,1-b][1,3]thiazole carboxamide derivatives were synthesized and evaluated for their antimycobacterial activity against M. tuberculosis. The study revealed that these compounds demonstrated significant activity with no acute toxicity towards normal lung fibroblast cells .

Case Study 2: Anticancer Properties

In another investigation focusing on the anticancer effects of thiazole derivatives, it was found that modifications on the phenyl ring significantly enhanced cytotoxicity against cancer cells. The presence of electron-donating groups was crucial for increasing activity .

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 2-[6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid exhibits several biological activities:

  • Anti-inflammatory Effects : This compound has been studied for its anti-inflammatory properties. It has shown potential in reducing inflammation markers in various animal models, suggesting its utility in treating inflammatory diseases .
  • Antimicrobial Activity : Several studies have reported that imidazo[2,1-b][1,3]thiazole derivatives, including this compound, possess antimicrobial properties against a range of pathogens. This includes efficacy against both gram-positive and gram-negative bacteria .
  • Anticancer Potential : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. Research has demonstrated its cytotoxic effects on various cancer cell lines, suggesting a potential role in cancer therapy .

Pharmacokinetics and Drug-Likeness

The pharmacokinetic profile of this compound has been analyzed using computational methods. Key parameters include:

  • Lipophilicity : The compound's lipophilicity was evaluated using reversed-phase thin-layer chromatography. Results indicated favorable absorption characteristics which are essential for oral bioavailability .
  • ADME Properties : Studies utilizing software tools like SwissADME have predicted good gastrointestinal absorption and a favorable safety profile concerning toxicity risks .

Case Studies

Several case studies highlight the applications of this compound:

  • Anti-inflammatory Studies : A study conducted on animal models demonstrated that treatment with this compound led to a significant reduction in inflammatory cytokines compared to control groups. This suggests its potential as an anti-inflammatory agent in clinical settings.
  • Antimicrobial Efficacy : In vitro assays have shown that this compound exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .
  • Cytotoxicity Against Cancer Cells : A recent investigation into the cytotoxic effects of this compound on pancreatic cancer cells revealed that it induces apoptosis through mitochondrial pathways. This positions it as a candidate for further development in oncological therapies .

Comparación Con Compuestos Similares

Structural Modifications and Substituent Effects

The imidazo[2,1-b]thiazole scaffold is highly tunable, with substituents on the phenyl ring significantly influencing physicochemical and biological properties. Key analogs include:

Compound Name Substituent (Position 6) Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Biological Activity
2-[6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid (2b) 4-Cl 292.0073 80 236–238 Cytotoxic (IC₅₀ = 1.4 µM vs. MDA-MB-231)
2-[6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid 4-F 276.037 N/A N/A Not reported (structural analog)
2-[6-(4-Nitrophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide derivatives 4-NO₂ ~330–350 70–86 215–279 Antibacterial, antifungal (e.g., 2c: highest antifungal activity)
2-[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide derivatives 4-Br ~350–400 54–95 215–281 Cytotoxic (PC-3 prostate cancer: log₁₀GI₅₀ < -8.00)

Key Observations :

  • Electron-withdrawing groups (Cl, Br, NO₂): Enhance cytotoxicity and antimicrobial activity. For example, the 4-chlorophenyl derivative (2b) showed potent inhibition of MDA-MB-231 breast cancer cells (IC₅₀ = 1.4 µM) .
  • Methoxy-substituted analogs (e.g., 5h) showed moderate yields (81%) but lower cytotoxicity .

Pharmacological Properties

  • Antimicrobial Activity : Nitrophenyl derivatives (e.g., 2c) exhibited superior antifungal activity, likely due to the nitro group's electron-withdrawing effects enhancing target binding .
  • Anticancer Activity : Chlorophenyl and bromophenyl analogs demonstrated significant cytotoxicity. For instance, compound 5l (4-chlorophenyl) inhibited VEGFR2 and MDA-MB-231 cells more effectively than sorafenib .
  • Hypothetical Ethoxyphenyl Effects : The ethoxy group may reduce cytotoxicity compared to halogenated analogs but improve metabolic stability due to decreased electrophilicity.

Physicochemical Properties

  • Solubility : Halogenated derivatives (Cl, Br) exhibit lower aqueous solubility due to increased hydrophobicity. Ethoxy and methoxy groups may enhance solubility in organic solvents.
  • Melting Points : Chlorophenyl derivatives (e.g., 2b: 236–238°C) have higher melting points than methoxy analogs (5h: 108–110°C), correlating with crystallinity and intermolecular interactions .

Q & A

Q. What are the common synthetic routes for 2-[6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid?

The synthesis typically involves multi-step organic reactions, starting with the condensation of 4-ethoxyphenyl-substituted precursors with thiazole or imidazole derivatives. Key steps include:

  • Coupling reactions using catalysts like triethylamine in solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to form the imidazo[2,1-b]thiazole core .
  • Friedel-Crafts acylation under solvent-free conditions with Eaton’s reagent (P₂O₅/MeSO₃H) to achieve high yields (90–96%) .
  • Final functionalization of the acetic acid moiety via hydrolysis or alkylation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural confirmation relies on:

  • NMR spectroscopy (¹H and ¹³C) to verify substituent positions and purity .
  • Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .
  • Infrared (IR) spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
  • Thin-layer chromatography (TLC) for monitoring reaction progress .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

Optimization strategies include:

  • Solvent selection : Solvent-free conditions reduce side reactions and improve selectivity (e.g., Eaton’s reagent in Friedel-Crafts acylation) .
  • Catalyst screening : Triethylamine enhances coupling efficiency in DMF .
  • Temperature control : Refluxing in acetonitrile or DCM ensures complete reaction without decomposition .
MethodCatalyst/SolventYield (%)Reference
Friedel-Crafts acylationEaton’s reagent (solvent-free)90–96
Imidazo-thiazole couplingTriethylamine/DMF75–85
Acetic acid functionalizationNaOH/EtOH60–70

Q. How to address contradictions in reported biological activities across studies?

Discrepancies often arise from structural analogs with varying substituents. Solutions include:

  • Structure-activity relationship (SAR) studies : Systematically modifying the 4-ethoxyphenyl or acetic acid groups to assess impact on bioactivity .
  • Computational docking : Modeling interactions with target proteins (e.g., kinases or receptors) to explain divergent results .
  • Standardized assays : Replicating experiments under controlled conditions (e.g., cell lines, dosages) to isolate variables .

Q. What in silico methods predict the compound’s pharmacokinetics and target affinity?

Computational approaches include:

  • ADMET prediction : Assessing absorption, distribution, and toxicity using tools like SwissADME or ADMETLab .
  • Molecular docking (AutoDock, Glide) : Simulating binding to targets (e.g., cancer-related proteins) to prioritize derivatives for synthesis .
  • Quantum mechanical calculations : Evaluating electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or anti-inflammatory activity .

Q. What are the challenges in designing derivatives with enhanced selectivity?

Key challenges and strategies:

  • Steric hindrance : Bulky substituents at the 4-ethoxyphenyl group may reduce off-target interactions but require careful balancing with solubility .
  • Metabolic stability : Introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring improves resistance to cytochrome P450 oxidation .
  • Selectivity profiling : High-throughput screening against related enzymes (e.g., COX-2 vs. COX-1) to identify selective inhibitors .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.